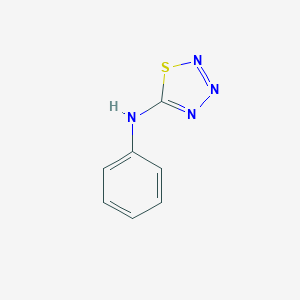

Cystine, N,N'-bis(aminoiminomethyl)-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

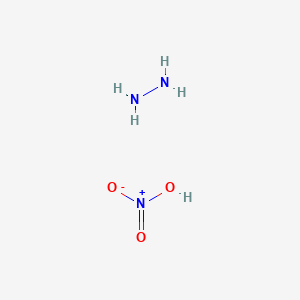

The synthesis of Cystine, N,N’-bis(aminoiminomethyl)- typically involves the reaction of cystine with guanidine derivatives under controlled conditions. The process includes:

Starting Materials: L-cystine and guanidine hydrochloride.

Reaction Conditions: The reaction is carried out in an aqueous medium at a pH of around 7-8, with the temperature maintained at approximately 25-30°C.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve a high purity level.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Cystine, N,N’-bis(aminoiminomethyl)- undergoes several types of chemical reactions, including:

Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Cystine, N,N’-bis(aminoiminomethyl)- has several scientific research applications:

Chemistry: Used as a model compound to study disulfide bond chemistry and reactivity.

Biology: Investigated for its role in inhibiting cystine crystallization, which is relevant for understanding and treating cystinuria.

Medicine: Potential therapeutic agent for preventing cystine stone formation in patients with cystinuria.

Mecanismo De Acción

The mechanism by which Cystine, N,N’-bis(aminoiminomethyl)- exerts its effects involves its ability to interact with cystine molecules and inhibit their crystallization. This is achieved through:

Molecular Targets: The compound targets cystine molecules in the renal proximal tubule.

Pathways Involved: It interferes with the crystallization pathway by forming stable complexes with cystine, preventing its aggregation and subsequent stone formation.

Comparación Con Compuestos Similares

Similar Compounds

L-cystine: The parent compound, which lacks the additional aminoiminomethyl groups.

Cystine diamides: Compounds with similar disulfide bonds but different terminal groups.

Uniqueness

Cystine, N,N’-bis(aminoiminomethyl)- is unique due to its additional aminoiminomethyl groups, which enhance its ability to inhibit cystine crystallization compared to other similar compounds. This makes it a promising candidate for therapeutic applications in cystinuria.

Propiedades

IUPAC Name |

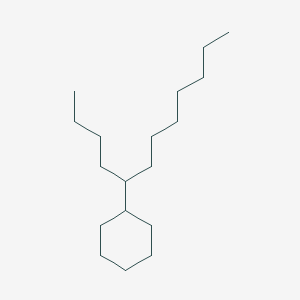

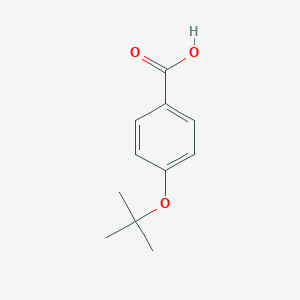

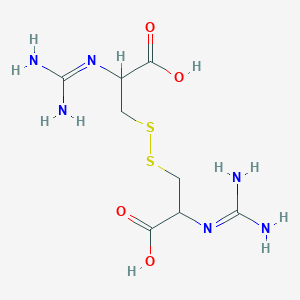

3-[[2-carboxy-2-(diaminomethylideneamino)ethyl]disulfanyl]-2-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N6O4S2/c9-7(10)13-3(5(15)16)1-19-20-2-4(6(17)18)14-8(11)12/h3-4H,1-2H2,(H,15,16)(H,17,18)(H4,9,10,13)(H4,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDFZAUTVZNQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N=C(N)N)SSCC(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929029 | |

| Record name | N,N'-Dicarbamimidoylcystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-09-2 | |

| Record name | Cystine, N,N'-bis(aminoiminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dicarbamimidoylcystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.